molecular formula C15H12N2OS2 B188333 2-mercapto-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 300557-77-1

2-mercapto-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No. B188333
CAS RN: 300557-77-1
M. Wt: 300.4 g/mol
InChI Key: LLFBYHAEKFMVIS-UHFFFAOYSA-N
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Description

“2-mercapto-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one” is a chemical compound with the CAS Number: 300557-77-1 . It has a molecular weight of 301.41 . The compound is also known by the synonym "3-PHENYL-2-SULFANYL-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA [4,5]THIENO [2,3-D]PYRIMIDIN-4-ONE" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C15H13N2OS2/c18-14-12-10-7-4-8-11 (10)20-13 (12)16-15 (19)17 (14)9-5-2-1-3-6-9/h1-3,5-6,20H,4,7-8H2, (H,16,19)" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 301.41 . It should be stored at a temperature of 28 C .

Scientific Research Applications

Antibacterial Applications

This compound has shown potential in antibacterial applications. Its structure, which includes a thiophene moiety, is known to contribute to antibacterial properties . It has been tested against various bacterial strains such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus, showing significant inhibitory effects.

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

11-phenyl-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c18-14-12-10-7-4-8-11(10)20-13(12)16-15(19)17(14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFBYHAEKFMVIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353493
Record name 3-Phenyl-2-sulfanylidene-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-mercapto-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

CAS RN

300557-77-1
Record name 3-Phenyl-2-sulfanylidene-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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